1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and nitro compounds.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and reduced derivatives, which can have different biological activities .
Scientific Research Applications
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on immune cells, particularly its ability to modulate T cell responses.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- involves its interaction with immune cells. The compound promotes the expansion of CD8+ T cells, which play a crucial role in the immune response. It also limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases . This dual action helps in reducing the severity of autoimmune conditions like multiple sclerosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-Naphthalenedione: Another halogenated derivative with similar biological activities.
2-Hydroxy-1,4-Naphthalenedione: Known for its antimicrobial properties.
2,3-Disubstituted-1,4-Naphthalenediones: A class of compounds with various substituents that exhibit diverse biological activities.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is unique due to its specific combination of bromine and nitrophenylamino groups, which confer distinct immunomodulatory properties. This makes it particularly valuable in the study and potential treatment of autoimmune diseases .
Properties
CAS No. |
135330-23-3 |
---|---|
Molecular Formula |
C16H9BrN2O4 |
Molecular Weight |
373.16 g/mol |
IUPAC Name |
2-bromo-3-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H |
InChI Key |
UIBAUDUGFNFXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.